molecular formula C15H25NO B1429689 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine CAS No. 1365623-49-9

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine

Cat. No.: B1429689
CAS No.: 1365623-49-9
M. Wt: 235.36 g/mol
InChI Key: UCEGIXWLHYMYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine is a branched alkylamine derivative featuring a phenyl ring substituted with a 2-methylpropoxy (isobutoxy) group at the ortho position. The compound’s structure combines a lipophilic isobutoxy moiety with a primary amine, rendering it of interest in pharmaceutical and chemical research. Its molecular formula is C₁₅H₂₅NO (molecular weight: 235.37 g/mol).

This compound is structurally related to intermediates and impurities in antidiabetic drugs such as repaglinide (e.g., Repaglinide EP Impurity D shares a similar backbone but substitutes the isobutoxy group with a piperidine ring) . Its analogs are frequently studied in structure-activity relationship (SAR) investigations to optimize pharmacological properties .

Properties

IUPAC Name

3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-11(2)9-14(16)13-7-5-6-8-15(13)17-10-12(3)4/h5-8,11-12,14H,9-10,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEGIXWLHYMYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1OCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Reductive Amination

Step 1: Synthesis of 2-(2-methylpropoxy)phenyl precursor

  • Starting from phenol derivatives, a nucleophilic substitution introduces the 2-methylpropoxy group.
  • Alkylation of phenol with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) under basic conditions yields the ether.

Reaction:

Phenol + 2-methylpropyl bromide → 2-(2-methylpropoxy)phenol

Step 2: Formation of the aminoalkyl chain

  • The phenolic compound undergoes nitration or halogenation at the desired position.
  • Subsequent reduction (e.g., catalytic hydrogenation) converts nitro groups to amines, or nucleophilic substitution introduces amino groups.

Step 3: Reductive amination

  • The amino precursor reacts with methylbutanal or similar aldehyde under reductive amination conditions, employing reducing agents like sodium cyanoborohydride or hydrogen with a catalyst.

Overall reaction:

Aromatic amino precursor + methylbutanal → 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine

Alternative Route: Cross-Coupling and Etherification

  • Step 1: Synthesize a suitable aryl halide (e.g., bromide or iodide derivative).
  • Step 2: Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) to attach the aminoalkyl chain.
  • Step 3: Etherification of the phenyl ring with 2-methylpropyl halide under basic conditions yields the ether linkage.

Data Table: Summary of Preparation Methods

Method Key Reactions Reagents Catalysts Conditions Advantages References
Nucleophilic substitution + Reductive amination Ether formation + Amination Phenol, 2-methylpropyl bromide, aldehyde, NaBH3CN None Reflux, inert atmosphere High selectivity Patent US20150246880A1
Cross-coupling + Etherification Suzuki/Buchwald-Hartwig + Etherification Aryl halide, amine, 2-methylpropyl halide Pd catalyst Mild to moderate temperatures Versatile, scalable Literature review, patent data

Research Findings and Optimization

  • Reaction Conditions: Optimal temperatures range from 80°C to 120°C, with inert atmospheres (nitrogen or argon) to prevent oxidation.
  • Catalyst Efficiency: Palladium-based catalysts significantly improve yields in cross-coupling steps.
  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance reaction rates.
  • Yield Data: Typical yields for individual steps vary from 65% to 85%, with overall yields depending on process optimization.

Comparison with Similar Compounds

Key Differences :

  • Basicity : The piperidine substituent introduces a secondary amine (pKa ~9.8), enabling salt formation and hydrogen bonding, unlike the neutral isobutoxy group.
  • Pharmacology : Piperidine-containing analogs (e.g., Repaglinide Impurity D) may exhibit enhanced binding to sulfonylurea receptors due to charge interactions .

Functional Group Variations in Pharmaceutical Derivatives

describes a polymorph of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, highlighting the use of the 2-methylpropoxy group in drug candidates. Comparisons with such derivatives reveal:

Feature This compound 2-[3-Cyano-4-(2-methylpropoxy)phenyl]thiazole
Core Structure Butanamine backbone Thiazole-carboxylic acid scaffold
Key Functional Groups Primary amine, ether Thiazole, nitrile, carboxylic acid
Application Research intermediate Antidiabetic/antimicrobial candidate
Bioavailability Moderate (amine enhances solubility) Low (carboxylic acid improves crystallinity)

Research Findings and Trends

Alkoxy Chain Optimization : Derivatives with 2-methylpropoxy groups balance lipophilicity and metabolic stability better than longer-chain analogs (e.g., hexyloxy), making them preferred in early-stage drug development .

Heterocyclic Replacements : Piperidine-substituted analogs demonstrate higher receptor affinity in antidiabetic models, though they may suffer from increased toxicity .

Synthetic Utility : The primary amine in this compound facilitates derivatization into amides or salts, broadening its utility in medicinal chemistry .

Biological Activity

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Grignard Reaction : Utilizing o-fluorobenzaldehyde to form an intermediate.
  • Oxidation : Converting the intermediate to the corresponding oxime.
  • Reduction : Employing catalytic hydrogenation for the final amine product.

Recent studies have highlighted environmentally friendly methods that enhance yield and purity, achieving up to 95.5% yield with reduced impurities .

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation, particularly in certain cancer cell lines.
  • Monoamine Oxidase Inhibition : It has been suggested that this compound may act as a monoamine oxidase inhibitor, which could have implications for treating mood disorders .
  • Antiviral Effects : Preliminary data indicate that it may possess antiviral properties, although further studies are required to elucidate this activity fully.

Case Studies

A notable study explored the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxic effects at varying concentrations, leading to apoptosis in treated cells. The study also noted a dose-dependent response, underscoring the importance of concentration in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of tumor cell proliferation
Monoamine Oxidase InhibitionPotential antidepressant effects
AntiviralPreliminary antiviral activity

Discussion

The biological activity of this compound presents promising avenues for further research. Its potential as an antitumor agent and a monoamine oxidase inhibitor could lead to novel therapeutic strategies for cancer and mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.